4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid
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Overview
Description
4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid is a useful research compound. Its molecular formula is C18H14N4O3 and its molecular weight is 334.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.10659032 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Synthetic Studies
The structural analysis of similar pyrazole derivatives has revealed intricate details about their molecular configurations. For example, a study on "4‐(Antipyrin‐4‐yliminomethyl)benzoic acid" showed that it possesses a basal plane containing a benzoic acid moiety and a pyrazole ring, with molecules associated in a one-dimensional zigzag structure through hydrogen bonding and weak interactions (Zhang et al., 2002). This implies that the subject compound could also exhibit unique structural properties conducive to forming supramolecular assemblies or materials with specific functionalities.
Biological Activity
Compounds bearing the pyrazole ring have shown promise in various biological applications. For instance, the synthesis, characterization, and biological activity of similar pyrazole derivatives have been explored, revealing potential as antimicrobial agents and in cytotoxicity against cancer cells. "N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes" were investigated for their in vitro cytotoxic activity against HL-60 human promyelocytic leukemia cells and antimicrobial activity, showing significant potency (Asegbeloyin et al., 2014). This suggests that the subject compound could potentially be modified for use in therapeutic applications or as a scaffold for developing new drug candidates.
Antimicrobial and Antifungal Activities
The antimicrobial properties of pyrazole derivatives have been a subject of interest. "Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives" demonstrated the successful synthesis and characterization of novel compounds with promising antimicrobial activities (Al‐Azmi & Mahmoud, 2020). This indicates the potential of the subject compound to be utilized in the development of new antimicrobial agents.
Supramolecular and Liquid Crystalline Complexes
Research into liquid crystalline complexes has shown that hydrogen bonding between specific structural motifs can drive the formation of nematic phases. A study on "Nematic phases driven by hydrogen-bonding in liquid crystalline nonsymmetric dimers" suggests that compounds with benzoic acid derivatives exhibit enantiotropic nematic phases over a broad temperature range (Alaasar & Tschierske, 2019). This hints at the potential for the subject compound to contribute to the field of materials science, particularly in the development of new liquid crystalline materials for displays or sensors.
Mechanism of Action
Safety and Hazards
Future Directions
Given the diverse pharmacological effects of pyrazole compounds, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles . Future research could focus on these areas.
Properties
IUPAC Name |
4-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c23-17(16-10-15(20-21-16)13-4-2-1-3-5-13)22-19-11-12-6-8-14(9-7-12)18(24)25/h1-11H,(H,20,21)(H,22,23)(H,24,25)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWAJVJUMGBWRU-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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